
2-Methyl-4-(3-pyridyl)thiazole
描述
2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPT and has a molecular formula of C10H9N2S. MPT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
作用机制
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, MPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPT can induce apoptosis (programmed cell death) in cancer cells. MPT has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, MPT has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases.
实验室实验的优点和局限性
One advantage of using MPT in lab experiments is its relatively low cost and ease of synthesis. MPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using MPT is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
未来方向
There are several potential future directions for research on MPT. One area of interest is the development of MPT-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of MPT as a plant growth regulator and pesticide. In addition, the synthesis of MPT derivatives with improved solubility and biological activity is an area of ongoing research.
Conclusion:
In conclusion, 2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. MPT has advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
科学研究应用
MPT has been extensively studied for its potential applications in various scientific fields. In medicine, MPT has been shown to have antitumor and antioxidant properties. It has also been found to exhibit anti-inflammatory and analgesic effects. In agriculture, MPT has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, MPT has been used as a precursor for the synthesis of various metal complexes.
属性
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGYBMZXNBOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


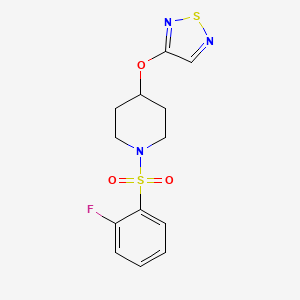
![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
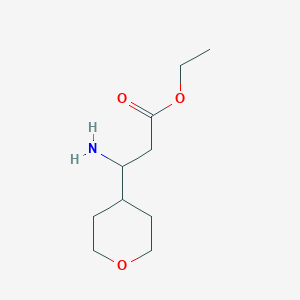
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
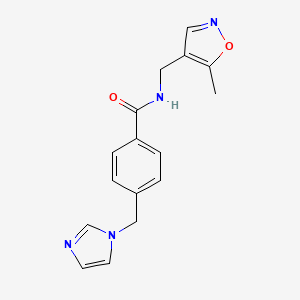
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

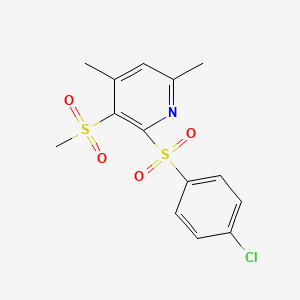
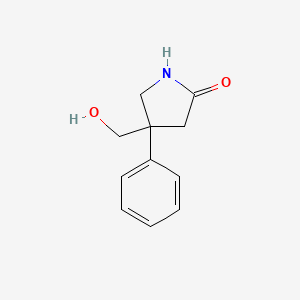
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2579869.png)
![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)

